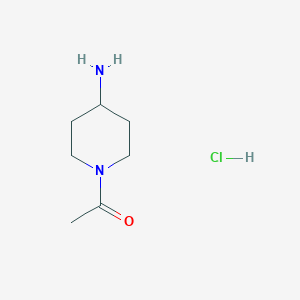

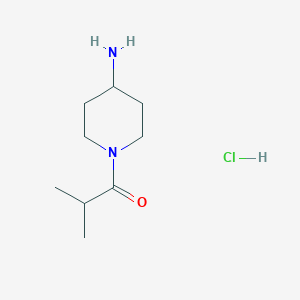

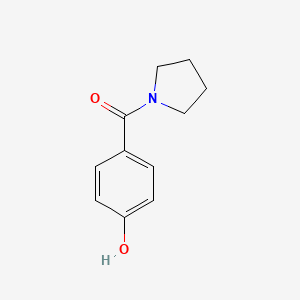

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone

説明

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of phenyl(pyrrolidin-1-yl)methanone .

Synthesis Analysis

A similar compound, (4-chlorophenyl) (4-hydroxypiperidin-1-yl) methanone, was synthesized from the mixture of 4-hydroxypiperidiene, triethylamine, and 4-chlorobenzoyl chloride by solution growth technique .Molecular Structure Analysis

The molecular structure of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has been analyzed and its molecular weight is 191.23 g/mol . The molecule has a topological polar surface area of 40.5 Ų and a complexity of 203 . The molecule’s structure is characterized by the presence of a five-membered pyrrolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone include a molecular weight of 191.23 g/mol, a topological polar surface area of 40.5 Ų, and a complexity of 203 . The compound has a rotatable bond count of 1 and a hydrogen bond donor count of 1 .科学的研究の応用

Crystallography and Structural Analysis

This compound has been utilized in crystallography to determine the crystal structure of newly synthesized derivatives. The detailed crystallographic data provide insights into the molecular geometry, which is crucial for understanding the compound’s physical and chemical properties .

Medicinal Chemistry

In medicinal chemistry, the pyrrolidine ring present in this compound is a common feature in drugs due to its ability to efficiently explore pharmacophore space and contribute to stereochemistry. It has been used to synthesize selective androgen receptor modulators (SARMs), which are promising for treating conditions like muscle wasting .

Pharmacology

The compound’s derivatives have been investigated for their potential as biologically active molecules. They have been studied for their pharmacokinetic profiles, which is essential for drug development, especially in designing new compounds with specific biological profiles .

Biochemistry

In biochemistry, the compound has been synthesized using the Petasis reaction, which is significant for creating biologically important alkylaminophenol compounds. These compounds have applications in cancer treatment due to their antiproliferative action against cancer cells .

Chemical Research

The compound is used in chemical research for synthesizing various derivatives. These derivatives are then tested for their biological activity, which can lead to the development of new pharmaceuticals or the improvement of existing ones .

Material Science

In material science, the compound’s derivatives could be explored for their potential use in creating new materials. The crystal structure data can help in understanding the material properties at the molecular level, which is vital for material design .

Analytical Chemistry

Analytical chemistry benefits from the compound’s derivatives for developing new analytical methods. Understanding the compound’s structure and properties can lead to more efficient synthesis of analytical reagents or the development of new assays .

Theoretical and Computational Chemistry

The compound has been the subject of theoretical and computational studies to predict its behavior and interactions. Quantum chemical calculations and molecular modeling are used to predict properties like bond lengths, angles, and dihedral angles, which are important for understanding reactivity and interaction with biological targets .

将来の方向性

The future directions of research on (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone and similar compounds could involve further exploration of their bioactivity and potential applications in drug discovery . The stereogenicity of carbons in the pyrrolidine ring, a feature of this compound, could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

作用機序

Target of Action

This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives

Mode of Action

It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Alkylaminophenol compounds, which this compound is a part of, have been used frequently in cancer treatment . The specific pathways and their downstream effects are yet to be elucidated.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Alkylaminophenol compounds have been found to have antiproliferative action against cancer cells . More research is needed to understand the specific effects of this compound.

特性

IUPAC Name |

(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLMYAVIKBNKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589527 | |

| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

CAS RN |

478929-28-1 | |

| Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B1286148.png)

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)